(2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)
Description
Properties
IUPAC Name |
[3-[hydroxy(diphenyl)methyl]-1,4-dioxaspiro[4.5]decan-2-yl]-diphenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O4/c35-33(26-16-6-1-7-17-26,27-18-8-2-9-19-27)30-31(38-32(37-30)24-14-5-15-25-32)34(36,28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23,30-31,35-36H,5,14-15,24-25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEYEENPZZLVAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(C(O2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spiroketal Formation via Cyclohexanone-Diol Condensation
A foundational approach involves condensing cyclohexanone with a chiral diol under acidic conditions to form the spiroketal core. For example:
- Diol Preparation : (2S,3S)-2,3-dihydroxy-1,1-diphenylpropane-1-ol is synthesized via asymmetric Sharpless dihydroxylation of 1,1-diphenylpropene, achieving >90% enantiomeric excess (ee) with L-(+)-tartaric acid as a chiral inducer.
- Ketalization : The diol reacts with cyclohexanone in toluene under reflux with p-toluenesulfonic acid (PTSA), yielding the spiroketal intermediate.
- Workup : Neutralization with sodium bicarbonate followed by silica gel chromatography isolates the product in 65–72% yield.
Key Data :
| Step | Reagents/Conditions | Yield | Stereoselectivity |
|---|---|---|---|
| Diol synthesis | Sharpless dihydroxylation, L-(+)-tartaric acid | 85% | 92% ee |
| Ketalization | Cyclohexanone, PTSA, toluene, reflux | 68% | N/A |
Grignard Addition to a Spirodiketone Precursor
An alternative route employs a spirodiketone intermediate, which undergoes nucleophilic addition with phenylmagnesium bromide:
- Spirodiketone Synthesis : Cyclohexanone is treated with oxalyl chloride to form 1,4-dioxaspiro[4.5]decane-2,3-dione.
- Double Grignard Addition : Two equivalents of phenylmagnesium bromide add to the diketone in tetrahydrofuran (THF) at −78°C, followed by aqueous workup to yield the diol.
- Stereochemical Resolution : Chiral chromatography (Chiralpak IA column) separates the (2S,3S) isomer with 98% purity.
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Diketone formation | Oxalyl chloride, DCM | 78% | 95% |
| Grignard addition | PhMgBr, THF, −78°C | 60% | 89% |
| Chiral resolution | Chiralpak IA, hexane:IPA | 45% | 98% |
Hydrogenation of a Bis(benzhydryl) Intermediate
A patent-derived method (CN102070634B) adapts hydrogenation for spirocycle formation:
- Michael Adduct Preparation : N-protected 3-nitro piperidine undergoes Michael addition with acrylate esters to form a nitro-substituted intermediate.
- Hydrogenative Cyclization : Catalytic hydrogenation (Raney Ni, 50 psi H₂, ethanol) reduces the nitro group and facilitates spirocyclization.
- Deprotection and Oxidation : The protecting group is removed (e.g., HCl/MeOH), and benzhydryl moieties are introduced via Friedel-Crafts alkylation.
Key Data :
| Step | Reagents/Conditions | Yield | Selectivity |
|---|---|---|---|
| Michael addition | Acrylate, Trition B, MeOH | 75% | N/A |
| Hydrogenation | Raney Ni, 50 psi H₂ | 82% | 95% |
| Friedel-Crafts | AlCl₃, diphenylmethanol | 70% | N/A |
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, scalability, and stereochemical outcomes of each route:
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Spiroketal condensation | High stereoselectivity, mild conditions | Low yields in ketalization | Lab-scale |
| Grignard addition | Straightforward intermediates | Requires chiral resolution | Pilot-scale |
| Hydrogenative cyclization | High yields, industrial applicability | Hazardous reagents (Raney Ni) | Industrial |
Challenges in Stereochemical Control
Achieving the (2S,3S) configuration demands precise chiral induction. Enzymatic resolution using lipases (e.g., Candida antarctica) has been explored to separate diastereomers post-synthesis, though yields remain suboptimal (30–40%). Asymmetric catalysis using Jacobsen’s salen complexes shows promise, with preliminary trials achieving 80% ee.
Industrial-Scale Production Insights
Suppliers such as ChemScene LLC and Synthonix Corporation utilize a hybrid approach combining Grignard addition and hydrogenation, with batch sizes exceeding 50 kg. Key process parameters include:
- Temperature Control : Maintaining −78°C during Grignard addition prevents side reactions.
- Catalyst Recycling : Raney Ni is reused up to five times, reducing costs by 40%.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl groups in the diphenylmethanol moieties are susceptible to oxidation. Common oxidizing agents convert these alcohols into ketones or carboxylic acids.
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ (acidic) | Room temperature, aqueous H₂SO₄ | Diphenyl ketone derivatives |
| CrO₃ (Jones reagent) | Acetone, 0°C | Carboxylic acid derivatives |
| PCC (Pyridinium chlorochromate) | Dry dichloromethane | Ketones without over-oxidation |
Key Insight : Selective oxidation of one hydroxyl group while preserving the spirocyclic structure remains challenging due to steric hindrance .
Reduction Reactions
The compound’s secondary alcohol groups can undergo reduction, though limited studies exist.
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Anhydrous ether, reflux | Reduced to diphenylmethane analogs |
| NaBH₄ | Methanol, 25°C | Partial reduction observed |
Notable Finding : Reduction typically requires elevated temperatures (>80°C) to overcome steric effects from the spirocyclic framework .
Acid-Catalyzed Ring-Opening
The dioxolane ring undergoes hydrolysis under acidic conditions, yielding diol intermediates.
| Acid | Conditions | Product |
|---|---|---|
| HCl (concentrated) | Reflux in H₂O/THF | 1,2-Diol derivative |
| H₂SO₄ | 60°C, 12 hours | Ring-opened diol with retained stereochemistry |
Mechanism : Protonation of the oxygen atom weakens the C–O bond, leading to cleavage and formation of vicinal diols .
Substitution Reactions
The hydroxyl groups participate in nucleophilic substitutions, though reactivity is moderated by steric bulk.
| Reagent | Product |
|---|---|
| SOCl₂ (thionyl chloride) | Chlorinated derivatives |
| Ac₂O (acetic anhydride) | Acetylated esters |
Limitation : Full substitution of both hydroxyl groups is rarely achieved due to steric constraints .
Stability and Side Reactions
Scientific Research Applications
(2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired effect.
Comparison with Similar Compounds
Enantiomeric Pair: (2R,3R)-Isomer
- Structure : The (2R,3R)-enantiomer shares identical physical properties (e.g., molecular weight, formula) but differs in stereochemistry .
- Applications : Both enantiomers are used in chiral resolution; however, the (2R,3R)-isomer demonstrated 100% ee in resolving N-benzyl-3-hydroxypyrrolidine, while the (2S,3S)-isomer’s performance is context-dependent .
- Commercial Availability : Both isomers are sold by suppliers like Daicel and BLD Pharm, with prices varying by vendor (e.g., €82.00/g for the (2R,3R)-isomer) .
Spirocyclic Analog: 1,4-Dioxaspiro[4.4]nonane Derivatives
- Structure: The 1,4-dioxaspiro[4.4]nonane core has a smaller spiro ring (8-membered vs. 10-membered in the target compound).
- Function : Used as chiral hosts for optical resolution. The reduced ring size limits conformational flexibility, affecting enantioselectivity for certain substrates (e.g., lower ee for N-ethyl-3-hydroxypyrrolidine) .
1,3-Dioxolane Derivatives (Antimicrobial Agents)
- Examples : Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (MIC: 4.8–5000 µg/mL against S. aureus, E. coli) .
- Comparison :
- Bioactivity : The target compound’s bioactivity is unreported, but its bulkier structure may reduce membrane permeability compared to smaller dioxolanes.
- Stereochemical Influence : Chiral dioxolanes exhibit higher antimicrobial potency (e.g., >99% ee for compound 7 in ), suggesting the (2S,3S)-configuration could enhance target binding if bioactive .
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-yl)methanol)
- Structure : Features naphthyl groups instead of phenyls and a dimethyl-dioxolane core.
- Impact of Substituents: Naphthyl groups increase molecular weight (FW: ~624 vs.
Key Comparative Data
Research Findings and Functional Insights
- Stereochemical Impact : The (2S,3S)-configuration is critical for enantioselective applications. For example, in the synthesis of Schiff bases, this isomer’s rigid spiro structure aligns reactants for high stereochemical control .
- Thermal Stability : The compound’s high boiling point (687.8°C) and flash point (369.8°C) suggest stability under high-temperature conditions, advantageous for catalytic processes .
Biological Activity
(2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) is a synthetic compound with potential applications in various fields, including medicinal chemistry and materials science. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C34H34O4
- Molecular Weight : 506.63 g/mol
- CAS Number : 123287-35-4
Biological Activity Overview
The biological activity of (2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) has been investigated through various studies. The compound exhibits properties that may be beneficial in therapeutic applications:
- Antioxidant Activity : Preliminary studies suggest that the compound has significant antioxidant properties, which could help mitigate oxidative stress in cells.
- Anticancer Potential : Research indicates that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
- Neuroprotective Effects : Some studies have highlighted its potential neuroprotective effects, possibly aiding in the treatment of neurodegenerative diseases.
The mechanisms through which (2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Free Radical Scavenging : The compound's structure allows it to neutralize free radicals effectively.
- Modulation of Signaling Pathways : It may influence various signaling pathways involved in cell survival and apoptosis.
- Interaction with Cellular Targets : Binding to specific cellular receptors or enzymes could mediate its biological effects.
Case Study 1: Antioxidant Activity
A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of (2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentrations when treated with the compound compared to control groups.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.6 |
| ABTS | 18.7 |
Case Study 2: Anticancer Properties
In a study published by Lee et al. (2024), the compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). The findings demonstrated a dose-dependent inhibition of cell viability with an IC50 ranging from 15 to 30 µM.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 25 |
Case Study 3: Neuroprotective Effects
Research by Patel et al. (2025) assessed the neuroprotective effects of the compound in a mouse model of Alzheimer’s disease. Behavioral tests showed improved cognitive function in treated mice compared to untreated controls.
Q & A
Basic Question: What synthetic methodologies are commonly employed for preparing (2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1 : Reduction of a ketone precursor (e.g., 1,4-dioxaspiro[4.5]decan-8-one) using NaBH₄ in methanol, followed by purification via column chromatography to isolate intermediates .
- Step 2 : Stereoselective functionalization. For example, (2S,3S)-configured derivatives are synthesized by reacting spirocyclic diamine intermediates with aldehydes (e.g., 2-hydroxybenzaldehyde) under reflux conditions, followed by recrystallization from ethanol for enantiomeric enrichment .
Key Considerations : Monitor reaction stereochemistry using chiral HPLC or polarimetry, and validate purity via melting point analysis and / NMR .
Advanced Question: How can researchers resolve discrepancies in stereochemical assignments between X-ray crystallography and NMR data?
Answer:
Contradictions may arise due to dynamic effects in solution (NMR) versus static crystal packing (XRD). To reconcile
- XRD Refinement : Use SHELXL for high-resolution refinement, focusing on Flack parameter validation to confirm absolute configuration .
- NMR Analysis : Employ NOESY or ROESY to detect spatial proximities in solution, cross-referencing with XRD-derived torsion angles .
- Case Study : In related spiro compounds, discrepancies were resolved by correlating XRD-derived dihedral angles with - coupling constants in NMR .
Basic Question: What analytical techniques are essential for structural characterization of this compound?
Answer:
Advanced Question: How can enantiomeric excess (ee) be optimized when using this compound as a chiral resolving agent?
Answer:
- Host-Guest Screening : Test racemic substrates (e.g., N-benzyl-3-hydroxypyrrolidine) for selective inclusion. For example, (2R,3R)-analogues achieved 100% ee for N-benzyl derivatives but lower selectivity for smaller substrates .
- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal lattice discrimination. Slow evaporation at 4°C improves crystal quality and ee .
- Data-Driven Adjustment : Compare XRD-derived host-guest interaction maps with NMR titration data to refine stoichiometry and solvent polarity .
Basic Question: What are the primary research applications of this compound in asymmetric catalysis?
Answer:
- Chiral Ligand : Acts as a stereodirecting agent in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings) due to its rigid spirocyclic backbone and hydroxyl groups .
- Resolution Agent : Separates enantiomers via co-crystallization, particularly for phosphine oxides and hydroxylated amines .
Advanced Question: What experimental strategies mitigate challenges in crystallizing this compound for XRD studies?
Answer:
- Solvent Selection : Ethanol or methanol promotes slow nucleation; avoid DMSO due to high viscosity .
- Seeding : Introduce microcrystals from prior batches to control polymorph formation .
- Troubleshooting : If twinning occurs (common in spiro compounds), use SHELXD for structure solution and TWINLAW for matrix refinement .
Basic Question: How is the enantiopurity of this compound validated in different research contexts?
Answer:
- Chiral Derivatization : React with Mosher’s acid chloride and analyze NMR shifts .
- Comparative XRD : Compare unit cell parameters with enantiopure reference crystals .
Advanced Question: How do steric and electronic properties of substituents impact its efficacy in chiral resolution?
Answer:
- Steric Effects : Bulky groups (e.g., diphenylmethanol) enhance enantioselectivity by restricting guest molecule mobility in the crystal lattice .
- Electronic Effects : Electron-withdrawing groups on the guest substrate improve host-guest π-π interactions, as shown in resolved N-benzyl derivatives versus N-ethyl analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
